
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyethyl group, an oxo group, and a phenylpropoxy group attached to a phosphanium center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylphosphine with a phenylpropoxy compound in the presence of an oxidizing agent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the compound. Industrial methods often focus on cost-effectiveness and efficiency while maintaining product quality.
化学反応の分析
Types of Reactions
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The phenylpropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with different functional groups.
科学的研究の応用
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium involves its interaction with molecular targets and pathways. The hydroxyethyl and phenylpropoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a ligand, forming complexes with metal ions or other molecules, thereby influencing various chemical and biological processes.
類似化合物との比較
Similar Compounds
(1-Hydroxyethyl)(oxo)(2-phenylpropoxy)phosphanium: Similar in structure but with a different position of the phenylpropoxy group.
(1-Hydroxyethyl)(oxo)(1-phenylbutoxy)phosphanium: Similar but with a butoxy group instead of a propoxy group.
Uniqueness
(1-Hydroxyethyl)(oxo)(1-phenylpropoxy)phosphanium is unique due to its specific combination of functional groups, which confer distinct reactivity and properties
特性
CAS番号 |
88648-33-3 |
|---|---|
分子式 |
C11H16O3P+ |
分子量 |
227.22 g/mol |
IUPAC名 |
1-hydroxyethyl-oxo-(1-phenylpropoxy)phosphanium |
InChI |
InChI=1S/C11H16O3P/c1-3-11(14-15(13)9(2)12)10-7-5-4-6-8-10/h4-9,11-12H,3H2,1-2H3/q+1 |
InChIキー |
RZWYZBMBEZUNDX-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=CC=C1)O[P+](=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


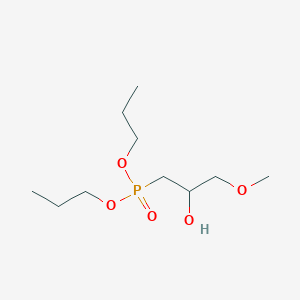
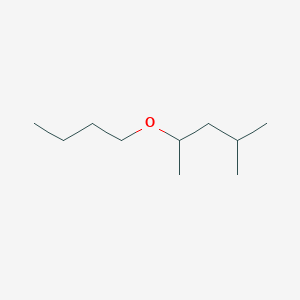
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)
![5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14375883.png)
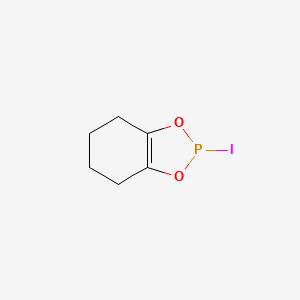
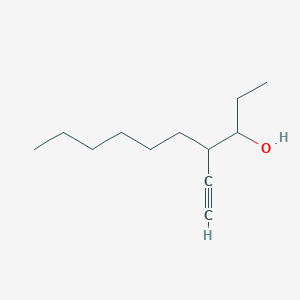
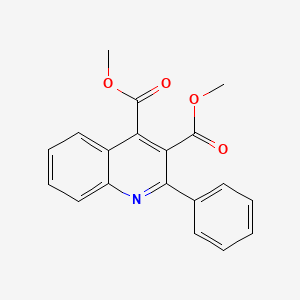
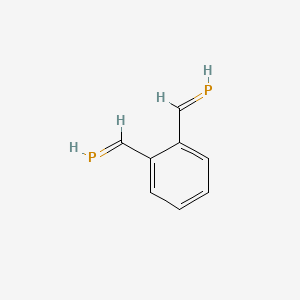
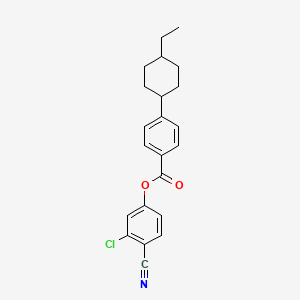
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
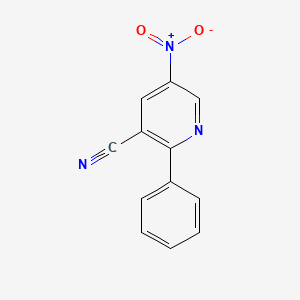

![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
